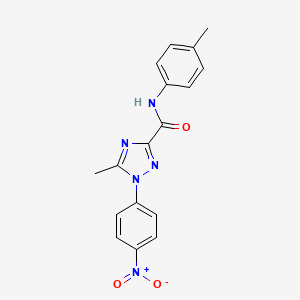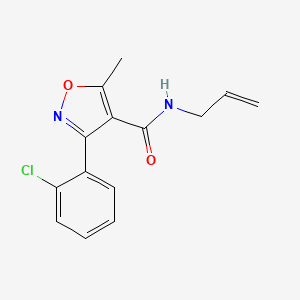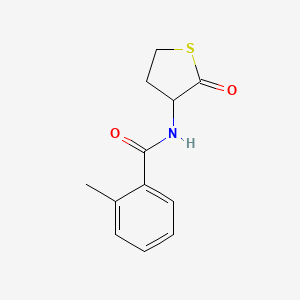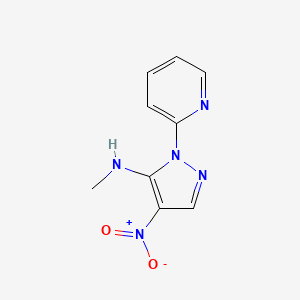
N-(3-吡啶基甲基)-3-(三氟甲基)-2-喹喔啉胺
描述
N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine is a useful research compound. Its molecular formula is C15H11F3N4 and its molecular weight is 304.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
喹喔啉衍生物概述
喹喔啉衍生物,包括N-(3-吡啶基甲基)-3-(三氟甲基)-2-喹喔啉胺,代表了一类重要的杂环化合物,具有广泛的科学应用。这些化合物是通过融合两个芳环(苯环和吡嗪环)来合成的,形成具有显著生物医学和工业价值的分子结构。修饰喹喔啉结构可以产生具有各种生物医学应用的衍生物,例如抗菌活性和治疗慢性代谢性疾病(Pereira et al., 2015)。
在光电和纳米科学中的应用
六氮杂三苯(HAT)衍生物,包括喹喔啉化合物,是有机材料和纳米科学中的基本支架。这些化合物用于制造n型半导体、传感器、非线性光学生色团、液晶、用于能量存储的微孔聚合物以及各种纳米和微结构。这些多样的应用突出了喹喔啉作为先进材料和器件开发中的基本构件的相关性(Segura et al., 2015)。
生物医学意义
嘧啶衍生物,可以从喹喔啉衍生物合成,在光学传感器开发中具有显着的应用,并具有广泛的生物和医学应用。它们形成配位键和氢键的能力使其适用于传感探针,突出了喹喔啉衍生物在生物医学领域的用途(Jindal & Kaur, 2021)。
缓蚀
喹喔啉衍生物还因其作为防腐材料的有效性而被认可。它们对金属腐蚀表现出良好的效果,这归因于它们的高电子密度和与表面金属原子形成稳定的螯合配合物的 ability。此应用在金属保存至关重要的行业中尤为重要(Verma et al., 2020)。
光电材料开发
与喹喔啉密切相关的喹唑啉和嘧啶被用于光电材料的开发。将喹唑啉和嘧啶片段并入π-扩展共轭体系对于创造用于有机发光二极管(OLED)的新型材料非常有价值,包括白色 OLED 和红色磷光 OLED。此领域展示了喹喔啉衍生物在推进技术和材料科学方面的影响(Lipunova et al., 2018)。
属性
IUPAC Name |
N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4/c16-15(17,18)13-14(20-9-10-4-3-7-19-8-10)22-12-6-2-1-5-11(12)21-13/h1-8H,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGHNCVZUOAKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NCC3=CN=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189355 | |
| Record name | N-(3-Pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321433-77-6 | |
| Record name | N-(3-Pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321433-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3125008.png)
![Methyl 6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(methylsulfonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3125012.png)
![Isopropyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3125022.png)

![N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3125046.png)
![N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3125053.png)


![methyl 2-[[3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxo-1H-pyrimidin-6-yl]sulfanyl]acetate](/img/structure/B3125071.png)





